(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate
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Description
“(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate” is an organic compound containing a picolinate group and an imine group. The picolinate group is a bidentate ligand in coordination chemistry and the imine group is a functional group or chemical compound containing a carbon–nitrogen double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imine group through a condensation reaction between an amine and a carbonyl compound . The picolinate group could potentially be introduced through a substitution reaction, but the exact method would depend on the specific conditions and reactants used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the picolinate and imine groups. The picolinate group would likely contribute to the compound’s ability to act as a ligand and bind to metal ions, while the imine group could potentially be involved in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is used. The imine group could potentially undergo hydrolysis, reduction, or other reactions . The picolinate group could potentially be involved in coordination reactions with metal ions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties that could potentially be relevant include its solubility, melting point, boiling point, and reactivity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-[(3-acetylphenyl)iminomethyl]phenyl] pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-15(24)17-5-4-6-18(13-17)23-14-16-8-10-19(11-9-16)26-21(25)20-7-2-3-12-22-20/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOVZCEUYIDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((3-acetylphenyl)imino)methyl)phenyl picolinate |
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